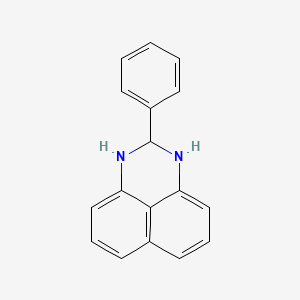

2-Phenyl-2,3-dihydro-1H-perimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIHZOVRMJOAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353981 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-07-9 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 2-Phenyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the core reaction, catalytic variations, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in drug development.

Core Synthesis Reaction: An Overview

The principal and most widely employed method for synthesizing this compound is the cyclocondensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[1][2] This reaction is valued for its reliability and generally good yields. The fundamental process involves the formation of a new heterocyclic ring fused to the naphthalene core.

The general reaction scheme is as follows:

Caption: General reaction for the synthesis of this compound.

The Reaction Mechanism

The synthesis of this compound proceeds through a well-established multi-step mechanism. The process is typically initiated by the activation of the carbonyl group of benzaldehyde, which is often facilitated by a catalyst.

The proposed mechanism involves the following key steps:

-

Activation of Benzaldehyde: The catalyst, often a Lewis or Brønsted acid, activates the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile and attacks the activated carbonyl carbon.

-

Formation of a Hemiaminal Intermediate: This attack leads to the formation of a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily undergoes dehydration to form a protonated imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The second amino group of the naphthalene backbone then performs an intramolecular nucleophilic attack on the imine carbon.

-

Proton Transfer and Tautomerization: A final proton transfer step yields the stable this compound.

Caption: Step-by-step mechanism of this compound synthesis.

Catalytic Systems and Quantitative Data

A variety of catalytic systems have been developed to enhance the efficiency, yield, and environmental friendliness of this synthesis. These range from simple acids to sophisticated nanocatalysts. The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Glacial Acetic Acid | Ethanol | Room Temp. | 24 h | 81 | [3] |

| Glacial Acetic Acid | Ethanol | Reflux | 1-3 h | 85-95 | [3] |

| Nano-ZrO2 | Ethanol | 80 | 30 min | 95 | [4] |

| Cu(NO3)2·6H2O | Ethanol | Room Temp. | 20 min | 92 | [2] |

| InCl3 | Water | Room Temp. | - | High | [2] |

| SiO2 Nanoparticles | Solvent-free | Room Temp. | 10-15 min | 95 | [5][6] |

| Phenyl Boronic Acid | Ethanol | 75 | 1.5-2 h | 90-96 | [7] |

| Sulfamic Acid | Solvent-free | 70 | 10-20 min | 94 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the synthesis of this compound.

General Procedure using a Catalyst in Solvent

This protocol is a generalized procedure adaptable for various catalysts and solvents.

Caption: Workflow for the synthesis of this compound in a solvent.

Detailed Steps:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) in the selected solvent (e.g., 10 mL of ethanol).

-

Addition of Aldehyde: To this solution, add benzaldehyde (1.0 mmol).

-

Catalyst Introduction: Introduce the specified amount of catalyst (e.g., 1-10 mol%).

-

Reaction: Stir the mixture at the designated temperature (room temperature to reflux) for the required duration.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the this compound can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Solvent-Free Synthesis using SiO2 Nanoparticles

This protocol outlines an environmentally friendly, solvent-free approach.[5][6]

Caption: Workflow for the solvent-free synthesis of this compound.

Detailed Steps:

-

Reactant Mixture: In a mortar, combine 1,8-diaminonaphthalene (1.0 mmol), benzaldehyde (1.0 mmol), and SiO2 nanoparticles (e.g., 2 mol%).

-

Reaction: Grind the mixture with a pestle at room temperature for 10-15 minutes.

-

Monitoring: The reaction progress can be monitored by taking a small sample and analyzing it by TLC.

-

Isolation: After the reaction is complete, add a solvent such as ethyl acetate to the solid mixture and stir.

-

Catalyst Removal: Filter the mixture to remove the SiO2 nanoparticle catalyst. The catalyst can often be washed, dried, and reused.

-

Product Recovery: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

-

Drying and Characterization: Dry the purified product and characterize it using standard spectroscopic techniques.

Conclusion

The synthesis of this compound via the condensation of 1,8-diaminonaphthalene and benzaldehyde is a robust and versatile reaction. The development of various catalytic systems, including environmentally benign options like nano-catalysts and solvent-free conditions, has significantly improved the efficiency and accessibility of this important heterocyclic scaffold. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore the potential of this compound and its derivatives in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reusable Nano-Zirconia-Catalyzed Synthesis of Benzimidazoles and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-2,3-dihydro-1H-perimidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 2-Phenyl-2,3-dihydro-1H-perimidine. The structural formula of this compound is C₁₇H₁₄N₂ and its CAS Number is 19564-07-9.[1] This guide details the expected spectral data, outlines the experimental protocols for obtaining this data, and presents visual workflows to aid in understanding the characterization process.

Introduction and Synthesis

This compound is a tricyclic heterocyclic compound featuring a naphthalene core fused with a dihydropyrimidine ring, and a phenyl group at the 2-position.[1] Perimidines are recognized as π-amphoteric systems, meaning they possess both π-electron-donating and π-electron-accepting characteristics, which makes them versatile scaffolds in medicinal chemistry and materials science.[1]

The most common and reliable method for synthesizing this compound is the cyclocondensation of 1,8-naphthalenediamine with benzaldehyde.[1] This reaction can be performed under various conditions, including the use of catalysts to improve efficiency and yield.[2][3] Non-conventional energy sources like microwave irradiation have also been employed to accelerate the synthesis.[1]

Spectroscopic Data

The structural elucidation of this compound is primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) ppm (Solvent) | Multiplicity |

| N-H | ~6.83 (DMSO-d₆) | Singlet |

| Aromatic (Perimidine) | 6.53 - 7.16 (DMSO-d₆) | Multiplet |

| Aromatic (Phenyl) | 7.20 - 7.60 (Generic) | Multiplet |

| C(2)-H | ~5.47 (DMSO-d₆) | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from related structures.[4][5]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) ppm (Solvent) |

| C(2) | ~62.0 (DMSO-d₆) |

| Aromatic (Perimidine) | 105.2 - 127.3 (DMSO-d₆) |

| Aromatic (Phenyl) | 125.0 - 145.0 (Generic) |

| Quaternary (Perimidine) | 135.0 - 145.0 (Generic) |

Note: Chemical shifts are approximate and can vary. Data compiled from related structures.[4][5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3320 - 3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Values are typical ranges for the specified functional groups.[5]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Analysis Type | Expected m/z | Notes |

| Molecular Formula | C₁₇H₁₄N₂ | |

| Molecular Weight | 246.31 g/mol | [6] |

| High-Resolution MS (HRMS) | [M+H]⁺ = 247.1230 | Calculated for C₁₇H₁₅N₂⁺ |

Note: The primary peak observed would be the molecular ion peak or the protonated molecular ion, depending on the ionization method used.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of this compound.

3.1 General Considerations All reagents and solvents used for synthesis and analysis should be of analytical grade and used as supplied, unless otherwise specified.[7] Anhydrous solvents may be required for certain synthetic steps.[8]

3.2 NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7][8]

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition :

-

¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

-

¹³C NMR : Spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

3.3 IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation :

-

KBr Pellet : A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

3.4 Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system.

-

Data Acquisition : The analysis is performed in either positive or negative ion mode. For this compound, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm that its mass corresponds to the calculated exact mass of the compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. The data presented in this guide serves as a reference for researchers working with this compound, ensuring accurate identification and quality control. The detailed protocols and workflows offer a standardized approach to the analysis, facilitating reproducibility and reliability in research and development settings.

References

- 1. This compound | 19564-07-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine [mdpi.com]

- 8. rsc.org [rsc.org]

2-Phenyl-2,3-dihydro-1H-perimidine: A Technical Guide to its Efficacy as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Phenyl-2,3-dihydro-1H-perimidine and its parent compounds as a promising corrosion inhibitor for mild steel, particularly in acidic environments. While specific comprehensive studies on this compound are emerging, this document consolidates available data on closely related and structurally similar perimidine derivatives to offer a robust understanding of its potential mechanism of action and protective capabilities. The information presented herein is intended to guide further research and application development in the field of corrosion science.

Introduction to Perimidine-Based Corrosion Inhibitors

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, pickling, and oil well acidification. Organic corrosion inhibitors are a practical and effective solution to mitigate this degradation. Among these, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, have demonstrated exceptional performance.

Perimidine derivatives, including this compound, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention as effective corrosion inhibitors.[1][2] Their molecular structure, featuring a large π-system and multiple nitrogen atoms, facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a classical cyclocondensation reaction. The most common and reliable method involves the reaction of 1,8-diaminonaphthalene with benzaldehyde.[3] This one-pot synthesis is valued for its efficiency and generally good yields.[3][4]

Modern advancements in synthetic methodologies have introduced the use of catalysts and alternative energy sources to improve reaction rates and yields. Various catalysts, including Lewis acids and magnetic nanoparticles, have been successfully employed.[4][5] Furthermore, techniques such as microwave and ultrasound-assisted synthesis have been shown to accelerate the reaction, providing more environmentally friendly routes.[3]

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor's effectiveness relies on a suite of electrochemical and surface analysis techniques. The following protocols are standard in the field for assessing the performance of compounds like perimidine derivatives.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell configuration, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The corrosive medium is typically a 1 M hydrochloric acid (HCl) solution.

3.1.1. Potentiodynamic Polarization (PDP)

-

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc) to understand the inhibitor's effect on both anodic and cathodic reactions.

-

Procedure: After immersing the working electrode in the test solution and allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.1.2. Electrochemical Impedance Spectroscopy (EIS)

-

Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance of the metal-solution interface.

-

Procedure: EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

-

Data Analysis: The resulting Nyquist plots are fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency (IE%) is calculated using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

3.2.1. Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology of the mild steel specimen before and after exposure to the corrosive environment with and without the inhibitor.

-

Procedure: Mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the coupons are cleaned, dried, and their surface is examined using an SEM.

3.2.2. Energy Dispersive X-ray Spectroscopy (EDX)

-

Objective: To determine the elemental composition of the mild steel surface and confirm the adsorption of the inhibitor.

-

Procedure: EDX analysis is typically performed in conjunction with SEM to provide elemental maps or spectra of the surface.

Quantum Chemical Calculations

-

Objective: To theoretically investigate the relationship between the molecular structure of the inhibitor and its inhibition efficiency.

-

Methodology: Density Functional Theory (DFT) is a commonly used method to calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). These parameters provide insights into the inhibitor's ability to donate or accept electrons and adsorb onto the metal surface.

Quantitative Data on Perimidine Derivatives as Corrosion Inhibitors

The following tables summarize the quantitative data obtained from studies on perimidine derivatives, which serve as a strong indicator of the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for Perimidine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% | Reference |

| Blank | - | -475 | 1150 | 75 | 120 | - | [2] |

| 1H-perimidine (PER) | 0.15 | -460 | 92 | 70 | 110 | 92.0 | [2] |

| 1H-perimidin-2-amine (NPER) | 0.15 | -455 | 78 | 68 | 108 | 93.2 | [2] |

Table 2: Electrochemical Impedance Spectroscopy Data for Perimidine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE% | Reference |

| Blank | - | 45 | 120 | - | [2] |

| 1H-perimidine (PER) | 0.15 | 650 | 45 | 93.1 | [2] |

| 1H-perimidin-2-amine (NPER) | 0.15 | 780 | 38 | 94.2 | [2] |

Table 3: Quantum Chemical Parameters for Perimidine Derivatives

| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | μ (Debye) | Reference |

| 1H-perimidine (PER) | -5.89 | -1.23 | 4.66 | 2.34 | [2] |

| 1H-perimidin-2-amine (NPER) | -5.72 | -1.05 | 4.67 | 3.12 | [2] |

Visualizing the Process: Diagrams and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

Mechanism of Corrosion Inhibition

The corrosion inhibition of mild steel by perimidine derivatives in acidic solution is attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can occur through several mechanisms:

-

Physical Adsorption: In acidic solutions, the nitrogen atoms in the perimidine ring can become protonated. These positively charged molecules can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻).

-

Chemical Adsorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system can be shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds. This results in a more stable and strongly adsorbed protective film.

The large molecular size and planar structure of perimidine derivatives allow for a high degree of surface coverage, effectively blocking the active sites for corrosion and isolating the metal from the aggressive environment. The potentiodynamic polarization data suggests that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2]

Conclusion

While further research specifically focused on this compound is warranted, the existing body of knowledge on related perimidine compounds strongly supports its potential as a highly effective corrosion inhibitor for mild steel in acidic media. The ease of synthesis, coupled with the excellent protective properties imparted by the perimidine scaffold, makes it a compelling candidate for industrial applications. Future studies should aim to quantify the inhibition efficiency of this compound at various concentrations and temperatures, and to further elucidate its adsorption behavior on the steel surface.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]

- 5. kenkyugroup.org [kenkyugroup.org]

Synthesis of Novel Perimidine Derivatives from 1,8-Diaminonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel perimidine derivatives starting from 1,8-diaminonaphthalene. Perimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details various synthetic methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes key reaction pathways and biological mechanisms.

Core Synthetic Strategies

The fundamental approach to synthesizing the perimidine scaffold involves the cyclocondensation of 1,8-diaminonaphthalene with a one-carbon unit. Various reagents can serve as the source of this carbon, leading to a diverse array of 2-substituted and 2,3-dihydro-1H-perimidine derivatives. The primary synthetic routes are categorized based on the carbonyl source or electrophile used.

Reaction with Aldehydes

The reaction of 1,8-diaminonaphthalene with various aldehydes is one of the most common and versatile methods for preparing 2-aryl- and 2-alkyl-2,3-dihydro-1H-perimidines.[1] This reaction can be performed under various conditions, including room temperature, reflux, and microwave irradiation, often employing a catalyst to enhance reaction rates and yields.[2]

A general reaction workflow is depicted below:

Caption: General workflow for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and aldehydes.

Reaction with Ketones

Similar to aldehydes, ketones react with 1,8-diaminonaphthalene to yield 2,2-disubstituted-2,3-dihydro-1H-perimidines. These reactions often require more forcing conditions or specific catalysts compared to those with aldehydes.[3][4]

Reaction with Carboxylic Acids

The condensation of 1,8-diaminonaphthalene with carboxylic acids, often under acidic conditions and with heating or microwave irradiation, leads to the formation of 2-substituted-1H-perimidines.[5][6] This method is particularly useful for synthesizing derivatives with a fully aromatic perimidine ring system.

Other Synthetic Approaches

Other notable methods include the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides, which offers an alternative route to 2-substituted perimidines, often with good yields and short reaction times under microwave irradiation.[7] Additionally, the synthesis of fused perimidine systems can be achieved through reactions with appropriate bifunctional reagents.[8]

Data Presentation: Comparative Analysis of Synthetic Methodologies

The choice of synthetic method can significantly impact the reaction efficiency, time, and overall yield. The following tables summarize quantitative data from various reported procedures, providing a basis for methodological comparison.

Table 1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines from Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Glacial Acetic Acid | - | RT | 2 h | 85 | [1] |

| 2 | 4-Chlorobenzaldehyde | Glacial Acetic Acid | - | Reflux | 1 h | 90 | [1] |

| 3 | 4-Nitrobenzaldehyde | Glacial Acetic Acid | - | RT | 3 h | 88 | [1] |

| 4 | Benzaldehyde | Nano-CuY zeolite | Ethanol | RT | 30 min | 95 | [2] |

| 5 | 4-Methoxybenzaldehyde | Nano-CuY zeolite | Ethanol | RT | 45 min | 92 | [2] |

Table 2: Synthesis of 2,2-Disubstituted-2,3-dihydro-1H-perimidines from Ketones

| Entry | Ketone | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Acetone | HBOB (10) | Ethanol | Reflux | 2 h | 85 | [4] |

| 2 | Cyclohexanone | HBOB (10) | Ethanol | Reflux | 1.5 h | 92 | [4] |

| 3 | Acetophenone | InCl₃ | Water | RT | 4 h | 88 | [4] |

Table 3: Synthesis of 2-Substituted-1H-perimidines from Carboxylic Acids (Microwave-Assisted)

| Entry | Carboxylic Acid | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Acetic Acid | 900 | 1 | 75 | [5] |

| 2 | Propionic Acid | 900 | 1.5 | 78 | [5] |

| 3 | Benzoic Acid | 900 | 2 | 70 | [6] |

| 4 | Phenylacetic Acid | 900 | 1 | 80 | [5] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of representative perimidine derivatives.

General Procedure for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines (Aldehyde Route)[1]

-

To a solution of 1,8-diaminonaphthalene (1.0 mmol) in ethanol (10 mL), add the corresponding aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated solid.

-

Wash the solid with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data for 2-Phenyl-2,3-dihydro-1H-perimidine:

-

¹H NMR (DMSO-d₆, δ ppm): 7.20-7.45 (m, 5H, Ar-H), 6.95 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 6.30 (t, 2H, Ar-H), 5.45 (s, 1H, CH), 4.80 (s, 2H, NH).

-

IR (KBr, cm⁻¹): 3350 (N-H), 3050 (C-H arom.), 1610, 1590 (C=C).

General Procedure for the Microwave-Assisted Synthesis of 2-Alkyl-1H-perimidines (Carboxylic Acid Route)[5]

-

Grind 1,8-diaminonaphthalene (1.0 mmol) and the appropriate aliphatic carboxylic acid (1.0 mmol) in a mortar.

-

Place the mixture in a glass beaker and add two drops of 4 M HCl.

-

Subject the mixture to microwave irradiation at 900 W for 1-2 minutes.

-

Allow the beaker to cool to room temperature.

-

Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain the pure 2-alkyl-1H-perimidine.

-

Characterize the product by spectroscopic methods.

Biological Activities and Signaling Pathways

Many novel perimidine derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

The planar tricyclic structure of the perimidine ring system makes it an ideal candidate for intercalation into DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: DNA intercalation mechanism of perimidine derivatives leading to apoptosis.

Several studies have suggested that certain perimidine derivatives may exert their anticancer effects by inhibiting key protein kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently over-activated in many cancers and plays a crucial role in cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by perimidine derivatives.

Some perimidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

Caption: Induction of apoptosis via the intrinsic pathway by perimidine derivatives.

Antimicrobial Activity

Perimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Conclusion

The synthesis of novel perimidine derivatives from 1,8-diaminonaphthalene offers a rich and diverse field for the development of new therapeutic agents. The straightforward and versatile synthetic methodologies, coupled with the significant biological activities of the resulting compounds, make this an attractive area for further research and drug discovery. This guide provides a foundational understanding of the core synthetic strategies and biological implications of perimidine derivatives, serving as a valuable resource for professionals in the field.

References

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal and Antibacterial Activity of Perimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including promising antimicrobial properties.[1] Amid the escalating global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutic agents is of paramount importance. This technical guide provides a comprehensive overview of the current state of research on the antifungal and antibacterial activities of perimidine compounds. It consolidates quantitative data on their efficacy, details the experimental protocols for their evaluation, and illustrates key processes through structured diagrams. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

General Synthesis of Perimidine Derivatives

The synthesis of perimidine derivatives is most commonly achieved through the cyclocondensation of 1,8-diaminonaphthalene (NDA) with various carbonyl compounds such as aldehydes and ketones.[1][2] This reaction is often facilitated by an acid catalyst, metal catalyst, or nanocatalyst, and can also proceed under catalyst-free conditions.[1] The general mechanism involves the activation of the carbonyl carbon, followed by the formation of a Schiff base imine intermediate with the amino group of NDA. Subsequent intramolecular nucleophilic attack by the second amino group leads to a cyclic intermediate, which then yields the perimidine derivative through a 1,3-proton transfer.[1]

Antibacterial Activity of Perimidine Compounds

Perimidine derivatives have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the perimidine core structure significantly influence the antibacterial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Antibacterial Activity of Perimidine Derivatives (MIC)

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 1 | Escherichia coli ATCC 25922 | 7.5 | [3] |

| Salmonella typhimurium SO66 | 30 | [3] | |

| Staphylococcus aureus CIP 4,83 | 7.5 | [3] | |

| Staphylococcus epidermidis CIP 54124 | 1.87 | [3] | |

| Compound 2 | Escherichia coli ATCC 25922 | 3.75 | [3] |

| Salmonella typhimurium SO66 | 60 | [3] | |

| Staphylococcus aureus CIP 4,83 | 3.75 | [3] | |

| Staphylococcus epidermidis CIP 54124 | 0.225 | [3] | |

| Compound 3 | Escherichia coli ATCC 25922 | 60 | [3] |

| 2-(2-thienyl)-2,3-dihydro-1H-perimidine | Escherichia coli | >100 µg/mL | [4] |

| Staphylococcus aureus | >100 µg/mL | [4] | |

| Pseudomonas aeruginosa | >100 µg/mL | [4] | |

| Bacillus subtilis | >100 µg/mL | [4] | |

| Pd(II) Complex of 2-(2-thienyl)-2,3-dihydro-1H-perimidine | Escherichia coli | 0-100 µg/mL (concentration-dependent) | [4] |

| Bacillus subtilis | 0-100 µg/mL (concentration-dependent) | [4] | |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Staphylococcus aureus | Zone of inhibition: 10mm | [5] |

Note: Some studies reported zones of inhibition or activity ranges rather than specific MIC values. The effectiveness of Pd(II) complexes was shown to be significantly higher than the corresponding ligand alone.[4]

Antifungal Activity of Perimidine Compounds

Several perimidine derivatives have also been evaluated for their antifungal properties. The activity appears to be highly dependent on the specific derivative and the fungal strain being tested.

Table 2: Antifungal Activity of Perimidine Derivatives (MIC)

| Compound/Derivative | Fungal Strain | MIC (mg/mL) | Reference |

| Compound 1 | Candida albicans ATCC 10234 | Resistant | [3] |

| Candida tropicalis ATCC 13803 | 0.45 | [3] | |

| Compound 2 | Candida albicans ATCC 10234 | Resistant | [3] |

| Candida tropicalis ATCC 13803 | 0.225 | [3] | |

| Compound 3 | Candida albicans ATCC 10234 | Resistant | [3] |

| Candida tropicalis ATCC 13803 | 3.75 | [3] | |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Candida albicans | Zone of inhibition: 8mm | [5] |

| Perimidine derivatives from a study by Farghaly et al. | Aspergillus flavus | Inactive | [1] |

| Candida albicans | Inactive | [1] |

Proposed Mechanism of Action

The precise signaling pathways and mechanisms of action for the antimicrobial activity of most perimidine compounds are still under investigation. However, based on the planar, heteroaromatic structure of the perimidine nucleus, a primary proposed mechanism is the intercalation with microbial DNA, which can inhibit replication and transcription, ultimately leading to cell death.[2] Another potential mechanism, particularly for metal complexes of perimidine ligands, involves binding to DNA and inhibiting its processes.[4] Some compounds may also act by disrupting the microbial cell membrane.

Experimental Protocols

The evaluation of the antimicrobial activity of perimidine compounds typically involves standardized in vitro susceptibility testing methods. The most common protocols are the agar diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Diffusion Method

The agar diffusion assay is a widely used technique for the preliminary screening of antimicrobial activity.[6]

-

Media Preparation: A suitable nutrient agar is prepared and sterilized. It is then poured into sterile Petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 1.0 x 10^8 CFU/mL) is prepared.[4]

-

Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Compound Application:

-

Disk Diffusion: Sterile paper discs impregnated with a known concentration of the perimidine compound are placed on the agar surface.

-

Well Diffusion: Wells (e.g., 3 mm diameter) are cut into the agar, and a specific volume (e.g., 50 µL) of the compound solution (e.g., 100 µ g/well ) is added to each well.[4]

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

-

Result Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Broth Microdilution Method (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

-

Compound Preparation: A stock solution of the perimidine compound is prepared, typically in a solvent like DMSO.

-

Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in the wells of a 96-well microtiter plate.[8]

-

Inoculum Preparation: A standardized microbial inoculum is prepared and diluted in the broth to a final concentration (e.g., 1 x 10^5 CFU/mL).[8]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. For some fungi, the endpoint may be defined as a significant reduction (e.g., 80%) in growth compared to the control (MIC80).[9][10]

Conclusion

Perimidine compounds have emerged as a versatile and promising scaffold in the search for new antimicrobial agents. The available data indicates that their derivatives possess a broad spectrum of activity against various bacterial and fungal pathogens. The ease of synthesis and the potential for diverse substitutions on the perimidine ring system offer significant opportunities for medicinal chemists to optimize their potency and selectivity. While DNA intercalation is a plausible mechanism of action, further detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways involved. The continued investigation into the structure-activity relationships and the development of more potent and less toxic perimidine derivatives could lead to the identification of viable candidates for future preclinical and clinical development.

References

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

- 4. staff.najah.edu [staff.najah.edu]

- 5. www2.sbbq.org.br [www2.sbbq.org.br]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 8. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-2,3-dihydro-1H-perimidine as a Fluorescent Probe for pH Measurement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2,3-dihydro-1H-perimidine as a potential fluorescent probe for pH measurement. While the synthesis of this compound is well-established, its application as a pH sensor is an emerging area of interest. This document details the synthesis, proposed signaling mechanism, and generalized experimental protocols for its characterization and use. Due to a lack of specific published data on the photophysical properties of this compound in response to pH, this guide establishes a framework for researchers to conduct these critical measurements.

Introduction

The measurement of pH is fundamental in numerous chemical and biological processes, ranging from industrial manufacturing to cellular biology. Fluorescent pH probes offer a non-invasive, highly sensitive, and spatially resolved method for monitoring proton concentration. Perimidine derivatives, owing to their unique electronic structure and potential for fluorescence modulation, represent a promising class of compounds for the development of novel pH sensors. This compound, a readily synthesized derivative, is a candidate for such applications. Its proposed mechanism of action relies on the protonation of the nitrogen atoms within the perimidine ring system, which is hypothesized to modulate the fluorescence output through a photoinduced electron transfer (PET) mechanism.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclocondensation of 1,8-diaminonaphthalene with benzaldehyde.[1][2][3][4] This reaction can be carried out under various conditions, including catalyst-free and catalyst-assisted methods.

General Experimental Protocol for Synthesis

Materials:

-

1,8-diaminonaphthalene

-

Benzaldehyde

-

Ethanol (or other suitable solvent)

-

Optional: Acidic or metallic catalyst (e.g., p-toluenesulfonic acid, InCl₃)

Procedure:

-

Dissolve 1,8-diaminonaphthalene in ethanol in a round-bottom flask.

-

Add an equimolar amount of benzaldehyde to the solution.

-

If using a catalyst, add a catalytic amount to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. The precipitate can be collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Proposed Signaling Pathway for pH Sensing

The fluorescence of many N-heterocyclic compounds is quenched in their neutral form due to a photoinduced electron transfer (PET) process. Upon protonation of a nitrogen atom, the PET process is inhibited, leading to an enhancement of fluorescence ("turn-on" response).[5] It is proposed that this compound operates via a similar mechanism.

In its deprotonated (basic) form, the lone pair of electrons on one of the nitrogen atoms can act as an electron donor, quenching the fluorescence of the naphthalene moiety. In an acidic environment, this nitrogen atom becomes protonated. This protonation lowers the energy level of the lone pair, making it a less effective electron donor and thereby inhibiting the PET process. As a result, the fluorescence of the molecule is restored.

Experimental Protocols for pH Measurement

The following are generalized protocols for the characterization of this compound as a fluorescent pH probe. These protocols are based on standard methods for similar fluorescent dyes.[6][7]

Preparation of Stock Solutions and Buffers

-

Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or ethanol.

-

Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to pH 12). A universal buffer system, such as Britton-Robinson buffer, is recommended to maintain consistent ionic strength across the pH range.

Determination of pH-Dependent Absorption and Emission Spectra

-

Sample Preparation: For each pH value, prepare a solution containing a fixed concentration of the probe (e.g., 10 µM) in the corresponding buffer. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and the probe's photophysical properties.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 250-500 nm).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each sample. The excitation wavelength should be set at the absorption maximum of the protonated or deprotonated species, as determined from the absorption spectra.

Determination of pKa

The pKa of the probe can be determined from the pH-dependent fluorescence intensity data by fitting the data to the Henderson-Hasselbalch equation:

log[(Imax - I) / (I - Imin)] = pH - pKa

Where:

-

I is the fluorescence intensity at a given pH.

-

Imax is the maximum fluorescence intensity at high acidity.

-

Imin is the minimum fluorescence intensity at high basicity.

Determination of Quantum Yield

The fluorescence quantum yield (Φ) should be determined for both the protonated and deprotonated forms of the probe. This is typically done using a relative method with a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts "sample" and "ref" refer to the probe and the reference standard, respectively.

Quantitative Data

Table 1: Photophysical Properties of this compound at Acidic and Basic pH

| Parameter | Acidic Conditions (e.g., pH 2) | Basic Conditions (e.g., pH 10) |

| Absorption Maximum (λabs) | Data not available | Data not available |

| Molar Absorptivity (ε) | Data not available | Data not available |

| Emission Maximum (λem) | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ) | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available |

| Stokes Shift | Data not available | Data not available |

Table 2: pH Sensing Characteristics of this compound

| Parameter | Value |

| pKa | Data not available |

| Effective pH Range | Data not available |

| Response Time | Data not available |

| Reversibility | Data not available |

| Photostability | Data not available |

Conclusion

This compound presents a promising scaffold for the development of a fluorescent pH probe due to its straightforward synthesis and the likely "turn-on" fluorescence mechanism upon protonation. This technical guide outlines the necessary steps for its synthesis and provides a comprehensive framework for its characterization as a pH sensor. While specific quantitative data on its pH-dependent photophysical properties are currently lacking in the literature, the experimental protocols detailed herein will enable researchers to thoroughly evaluate its potential. Future work should focus on obtaining the quantitative data outlined in the tables above to fully validate this compound as a viable fluorescent probe for pH measurement in various scientific and biomedical applications.

References

- 1. This compound | 19564-07-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New fluorescent perylene bisimide indicators--a platform for broadband pH optodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openaccess.city.ac.uk [openaccess.city.ac.uk]

One-pot synthesis of 2-substituted-2,3-dihydro-1H-perimidines

An In-Depth Technical Guide to the One-Pot Synthesis of 2-Substituted-2,3-Dihydro-1H-Perimidines

Introduction

Perimidines and their derivatives, particularly 2-substituted-2,3-dihydro-1H-perimidines, represent a significant class of nitrogen-containing heterocyclic compounds. These structures are built upon a dihydropyrimidine ring that is peri-fused to a naphthalene moiety.[1] The scientific community has shown considerable interest in these compounds due to their unique π-amphoteric electronic nature, possessing both π-electron deficient and excessive systems.[2] This characteristic makes them susceptible to both electrophilic and nucleophilic attacks and imparts a wide range of valuable properties.[1]

Derivatives of 2,3-dihydro-1H-perimidine are recognized for their diverse and potent biological activities, including antimicrobial, antifungal, anticancer, anti-ulcer, and anti-inflammatory properties.[3] Beyond their pharmacological applications, they are utilized as coloring materials, dye intermediates for polymers, and as precursors for novel carbene ligands.

The most common and efficient method for synthesizing these valuable compounds is the one-pot condensation reaction between 1,8-diaminonaphthalene and various carbonyl compounds, such as aldehydes and ketones.[1][3] This approach is favored for its simplicity, high atom economy, and often environmentally benign conditions.[4] Numerous protocols have been developed, employing a range of catalysts from Lewis and Brønsted acids to novel nanocatalysts, or even proceeding under catalyst-free and solvent-free conditions, highlighting the versatility and ongoing innovation in this field.[2][4][5] This guide provides a comprehensive overview of the core synthetic methodologies, experimental protocols, and reaction data for researchers, scientists, and professionals in drug development.

General Reaction Scheme and Mechanism

The fundamental transformation in the one-pot synthesis of 2,3-dihydro-1H-perimidines is the cyclocondensation of 1,8-diaminonaphthalene with a carbonyl compound. The reaction is typically acid-catalyzed, although many catalyst-free methods have been successfully developed.

Caption: General one-pot synthesis of 2,3-dihydro-1H-perimidines.

The proposed mechanism for this acid-catalyzed reaction involves several key steps. The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group of the aldehyde or ketone, making it more electrophilic. This is followed by a nucleophilic attack from one of the amino groups of 1,8-diaminonaphthalene. An intramolecular cyclization and subsequent dehydration yield the final dihydroperimidine product.

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Data Presentation: Comparison of Synthetic Protocols

A wide array of catalysts and reaction conditions have been reported for the one-pot synthesis of 2,3-dihydro-1H-perimidines. The choice of catalyst, solvent, and temperature significantly influences reaction times and yields. The following table summarizes various methodologies, providing a comparative overview for selecting an appropriate protocol.

| Entry | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Various Aromatic Aldehydes | Sulfamic Acid | Solvent-free | 70 | 10-30 min | 85-96 |

| 2 | Various Ketones | Phenyl Boronic Acid (10 mol%) | Ethanol | 75 | 1-2 h | 80-92 |

| 3 | Various Ketones | Ytterbium(III) Triflate | Ethanol | Room Temp. | 2-4 h | Moderate-High |

| 4 | Various Carbonyls | Indium(III) Chloride (InCl₃) | Water | Room Temp. | 15-45 min | 85-98 |

| 5 | Aromatic Aldehydes | Nano-γ-Al₂O₃/BF₃ | Ethanol (Microwave) | - | 3-7 min | 90-98 |

| 6 | Ethoxy Carbonylhydrazones | None | Solvent-free | 120-125 | 1.5 h | 73-85 |

| 7 | Various Aldehydes & Ketones | Glacial Acetic Acid | - | Room Temp. | - | High |

| 8 | Various Ketones | Bis(oxalato)boric acid (HBOB) (10 mol%) | Ethanol | Reflux | 0.5-2 h | 70-95 |

| 9 | Aromatic Aldehydes | Graphene Oxide (0.005 g) | - | Room Temp. | 50 sec - 2 min | High-Excellent |

| 10 | Imidazole-2-carbaldehyde | None | Methanol | Room Temp. | 10 h | 88 |

(Data sourced from references[2][3][4][5][6][7][8])

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the synthesis of 2-substituted-2,3-dihydro-1H-perimidines under different conditions.

Protocol 1: Catalyst- and Solvent-Free Synthesis[2]

This green chemistry approach utilizes ethoxy carbonylhydrazones as the carbonyl source, avoiding the need for any catalyst or solvent.

-

Reagents: 1,8-diaminonaphthalene (0.01 mol) and the corresponding ethoxy carbonylhydrazone (0.01 mol).

-

Procedure:

-

Combine the 1,8-diaminonaphthalene and ethoxy carbonylhydrazone in a reaction vessel.

-

Heat the mixture in an oil bath at 120-125 °C for 1.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Recrystallize the solid product from an ethanol-water mixture (e.g., 1:2 v/v) to obtain the pure 2-substituted perimidine.

-

Protocol 2: Microwave-Assisted Synthesis using a Heterogeneous Catalyst[3]

This method employs a solid acid catalyst and microwave irradiation to achieve very short reaction times and high yields.

-

Reagents: 1,8-diaminonaphthalene (1 mmol), aromatic aldehyde (1 mmol), and nano-γ-Al₂O₃/BF₃ catalyst (0.06 g).

-

Solvent: Ethanol (10 mL).

-

Procedure:

-

In a 50 mL beaker, mix 1,8-diaminonaphthalene, the aromatic aldehyde, and the catalyst.

-

Add ethanol as the solvent.

-

Place the reaction mixture in a microwave reactor and irradiate at 350W for the specified time (typically 3-7 minutes), monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature, allowing the crude product to precipitate.

-

Filter the solid product and recrystallize from hot ethanol to yield the pure compound.

-

Protocol 3: Aqueous Synthesis at Room Temperature[5]

This protocol highlights the use of water as a green solvent and a mild Lewis acid catalyst, making it an environmentally friendly and efficient option.

-

Reagents: 1,8-diaminonaphthalene, a carbonyl compound (aldehyde or ketone), and Indium(III) Chloride (InCl₃) as the catalyst.

-

Solvent: Water.

-

Procedure:

-

To a solution of 1,8-diaminonaphthalene and the carbonyl compound in water, add a catalytic amount of InCl₃.

-

Stir the reaction mixture at room temperature for the required time (typically 15-45 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the aqueous solution.

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be done by recrystallization if necessary.

-

General Experimental Workflow

The one-pot synthesis of these compounds generally follows a straightforward workflow from setup to purification.

Caption: A typical experimental workflow for one-pot perimidine synthesis.

Conclusion

The one-pot synthesis of 2-substituted-2,3-dihydro-1H-perimidines via the condensation of 1,8-diaminonaphthalene with carbonyl compounds is a highly efficient, versatile, and robust methodology. The development of numerous protocols, ranging from catalyst-free thermal methods to microwave-assisted and aqueous room-temperature reactions, provides chemists with a broad toolkit to access these valuable heterocyclic scaffolds.[2][4] The advantages of these methods, including operational simplicity, high yields, short reaction times, and adherence to the principles of green chemistry, make them exceptionally attractive for applications in medicinal chemistry, drug discovery, and materials science. The continued exploration of novel catalysts and sustainable reaction conditions will undoubtedly further enhance the utility and accessibility of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]

- 8. researchgate.net [researchgate.net]

Electrochemical Properties of 2-Phenyl-2,3-dihydro-1H-perimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Phenyl-2,3-dihydro-1H-perimidine. Perimidine and its derivatives are a fascinating class of nitrogen-containing heterocyclic compounds with a wide range of applications in materials science, medicinal chemistry, and catalysis.[1] The introduction of a phenyl group at the 2-position of the dihydroperimidine scaffold significantly influences its electronic and, consequently, its electrochemical characteristics. This document details the synthesis, expected electrochemical behavior, and the experimental protocols for the analysis of this compound, aiming to serve as a valuable resource for researchers and professionals in related fields.

Introduction

Perimidines are tricyclic heteroaromatic compounds characterized by a naphthalene core fused with a pyrimidine ring.[1] The 2,3-dihydro-1H-perimidine structure maintains the core naphthalene system while featuring a saturated six-membered heterocyclic ring. The electronic nature of the perimidine system is described as π-amphoteric, meaning it possesses both π-excessive and π-deficient characteristics, which contributes to its versatile reactivity.[2] The phenyl substituent at the C2 position introduces further electronic and steric effects, modulating the molecule's reactivity and electrochemical properties.[3]

The electrochemical behavior of perimidines is of significant interest due to their potential applications in the development of conductive polymers, sensors, and as electroactive components in various devices. Perimidine derivatives have been shown to undergo oxidation at the electron-rich 4 and 9 positions of the naphthalene ring.[1] Understanding the redox properties of this compound is crucial for harnessing its potential in these applications and for elucidating its role in biological systems, particularly in the context of drug development where redox processes can be critical.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[3] This reaction is typically acid-catalyzed and can be carried out under various conditions, including in different solvents or even under solvent-free conditions.[1]

A general synthetic pathway is depicted below:

References

Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of perimidine derivatives, a class of heterocyclic compounds with significant potential in drug development. Perimidines have garnered considerable interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the structural, electronic, and spectroscopic properties of these molecules, thereby accelerating the drug discovery process.[2]

Core Concepts in Computational Analysis

Quantum chemical calculations offer a theoretical framework to predict molecular properties and reactivity. For perimidine derivatives, these calculations are instrumental in understanding their behavior at a molecular level, guiding the synthesis of more potent and selective drug candidates.

A generalized workflow for the computational analysis of perimidine derivatives, from molecular design to potential biological activity assessment, is outlined below. This process typically involves molecular structure optimization, calculation of electronic properties, and often culminates in molecular docking simulations to predict interactions with biological targets.

Caption: Computational analysis workflow for perimidine derivatives.

Experimental and Computational Protocols

A crucial aspect of computational chemistry is the synergy with experimental data. Theoretical calculations are validated by experimental results, and in turn, predict the properties of novel compounds.

Synthesis of Perimidine Derivatives

The synthesis of perimidine derivatives often involves the condensation of 1,8-diaminonaphthalene with various aldehydes or ketones.[1] A general and environmentally friendly procedure is described below.

Protocol for the Synthesis of 2-(p-tolyl)-2,3-dihydro-1H-perimidine:

-

A mixture of 1,8-naphthalenediamine and 4-methylbenzaldehyde is prepared in a suitable solvent, such as ethanol.[2][3]

-

The mixture is stirred at room temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, the crude product is obtained through filtration.[3]

-

The product is then purified by recrystallization to yield the final perimidine derivative.[3]

-

The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR, 13C NMR, and mass spectrometry.[2][4]

Quantum Chemical Calculation Methodology

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost.

Protocol for DFT Calculations of Perimidine Derivatives:

-

Software: Calculations are typically performed using software packages like Gaussian.[5]

-

Method and Basis Set: The molecular geometry of the perimidine derivative is optimized in the ground state using a specific DFT functional and basis set. A common choice is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[2][4]

-

Geometry Optimization: The optimization process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.[2]

-

Electronic Property Analysis: Following optimization, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]

-

Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.[2]

-

-

Spectroscopic Simulation: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) calculations.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies of selected perimidine derivatives.

Table 1: Calculated Electronic Properties of Perimidine Derivatives

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | DFT/B3LYP/6-311G(d,p) | - | - | 4.25[2] |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | B3LYP/6-311++G(d,p) | - | - | - |

Note: Specific HOMO and LUMO energy values were not always explicitly stated in the source abstracts, but the energy gap is a primary reported metric.

Table 2: Experimental and Theoretical Spectroscopic Data

| Derivative | Technique | Experimental Data | Theoretical Data |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | 1H NMR, 13C NMR, FT-IR, UV | Characterized[4] | Good correlation with experiment[4] |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | 1H NMR, 13C NMR | Characterized[2] | - |

| 1',3'-dihydrospiro[fluorene-9,2'-perimidine] | IR, UV-vis | Characterized[6] | B3LYP/6-31G* simulated IR shows good agreement[6] |

Applications in Drug Development

The insights gained from quantum chemical calculations are directly applicable to the drug development pipeline.

Enzyme Inhibition

Perimidine derivatives have shown promise as enzyme inhibitors. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4]

Molecular Docking

To understand the mechanism of action at a molecular level, molecular docking simulations are employed. This computational technique predicts the preferred orientation and binding affinity of a ligand (the perimidine derivative) to the active site of a target protein. The results of molecular docking can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.[4]

The logical relationship between computational predictions and experimental validation in the context of drug discovery is illustrated in the following diagram.

Caption: Logic diagram for computational and experimental validation.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful platform for the investigation of perimidine derivatives. By predicting their structural, electronic, and spectroscopic properties, these computational methods offer a rational basis for the design and synthesis of novel therapeutic agents. The integration of computational and experimental approaches is paramount for accelerating the discovery and development of new drugs based on the versatile perimidine scaffold. This guide provides a foundational understanding of the key methodologies and their application, empowering researchers to leverage these powerful tools in their quest for innovative medicines.

References

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine, a valuable heterocyclic scaffold in organic synthesis and medicinal chemistry. This document details various synthetic protocols, comparative catalytic data, and mechanistic insights.

Introduction

This compound is a tricyclic heterocyclic compound featuring a naphthalene core fused with a dihydropyrimidine ring and a phenyl group at the 2-position. This structural motif is of significant interest due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anti-inflammatory properties. The primary application of this compound in organic synthesis is centered around its own preparation, which serves as a gateway to a wide array of substituted perimidine derivatives.

Synthetic Applications

The principal application of this compound in organic synthesis lies in its role as a core structure for the development of more complex molecules. The synthetic versatility of the perimidine ring system allows for further functionalization, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the cyclocondensation reaction between 1,8-diaminonaphthalene and benzaldehyde.[1] This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, and using heterogeneous catalysts. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and environmental footprint.

A variety of catalytic systems have been explored to optimize the synthesis, including:

-

Lewis Acids: InCl₃, Zn(OAc)₂, Phenylboronic acid.[2]

-

Brønsted Acids: p-Toluenesulfonic acid (p-TSA), Sulfamic acid.[2]

-

Nanocatalysts: Fe₃O₄@β-CD-ZrO, nano-γ-Al₂O₃/SbCl₅, Fe₃O₄@NCs/BF₀.₂.[3]

The general workflow for the synthesis is straightforward, involving the mixing of the reactants in a suitable solvent, with or without a catalyst, followed by heating or stirring at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the chosen catalytic system. The following table summarizes the performance of various catalysts under different reaction conditions.

| Catalyst | Aldehyde/Ketone | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Graphene Oxide | Substituted Aldehydes | Shaking | Room Temp. | 50 sec - 2 min | High to Excellent | [3] |

| Sulfamic Acid | Aldehydes | Solvent-free | 70 | - | High | [2] |

| Phenylboronic Acid | Ketones | Ethanol | 75 | - | Excellent | [2] |